![molecular formula CH4MgO5 B8008377 Barringtonite CAS No. 5145-48-2](/img/structure/B8008377.png)
Barringtonite
Overview
Description
Barringtonite is a mineral with formula of MgCO3·2H2O.
Scientific Research Applications
Geochemistry and Petrology : Barringtonite is significant in understanding the geochemical processes and petrology of certain rock formations. For instance, the study of the Barrington Tops Batholith in eastern Australia revealed insights into the evolution of mantle-derived granodiorites through crystal-liquid fractionation, highlighting the role of materials like Barringtonite in geological formations (Eggins & Hensen, 1987).
Thermal Analysis and Carbon Sequestration : Barringtonite plays a role in the sequestration of CO2. Understanding its thermal stability is crucial for the carbon sequestration process. Research comparing dynamic and controlled rate thermal analysis of hydromagnesite and nesquehonite shed light on the decomposition processes of magnesium carbonates, including Barringtonite, which is important for atmospheric CO2 removal (Vágvölgyi et al., 2008).
Ab Initio Thermodynamic Modeling : The thermodynamic properties of hydrated magnesium carbonate minerals, including Barringtonite, have been modeled using density-functional theory. This provides a framework for predicting their properties under various experimental conditions, crucial for geological and environmental applications (Chaka & Felmy, 2014).
Material Science Applications : Studies on materials like halloysite have implications for understanding and utilizing minerals like Barringtonite in nanotechnology and industrial applications. The research on halloysite's structure, properties, and applications provides insights that could be relevant for the use of Barringtonite in similar contexts (Yuan, Tan, & Annabi-Bergaya, 2015).
properties
IUPAC Name |
magnesium;carbonate;dihydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Mg.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+2;;/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYIGTRJOAQUPJ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.[Mg+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4MgO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893027 | |
Record name | Barringtonite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Barringtonite | |
CAS RN |
5145-48-2 | |
Record name | Barringtonite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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